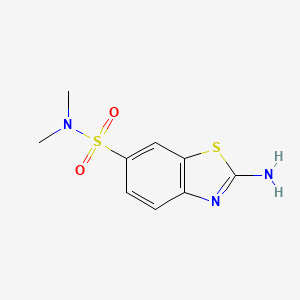

2-amino-N,N-diméthyl-1,3-benzothiazole-6-sulfonamide

Vue d'ensemble

Description

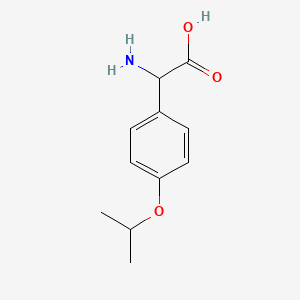

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .

Molecular Structure Analysis

The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Développement de médicaments

Ce composé a été exploré comme précurseur dans la synthèse de divers candidats médicaments. Son motif structural se retrouve dans de nombreuses molécules pharmacologiquement actives, en particulier celles qui possèdent des propriétés antimicrobiennes. Par exemple, les dérivés de benzothiazoles ont été étudiés pour leur efficacité contre une variété de bactéries et de champignons, mettant en évidence le potentiel de ce composé dans le développement de nouveaux agents antimicrobiens .

Synthèse organique

En chimie organique, les dérivés de 2-amino-benzothiazole servent d'intermédiaires polyvalents. Ils peuvent être utilisés dans la synthèse de molécules organiques complexes, y compris des produits naturels et des molécules médicamenteuses potentielles. Le groupe sulfonamide en particulier fournit un site réactif pour des transformations chimiques supplémentaires, ce qui en fait un bloc de construction précieux en chimie synthétique .

Chimie des polymères

La réactivité des groupes sulfonamide fait de la 2-amino-N,N-diméthyl-1,3-benzothiazole-6-sulfonamide un candidat pour la synthèse de polymères. Elle peut être utilisée pour introduire une fonctionnalité sulfonamide dans les polymères, ce qui peut conférer des propriétés physiques et chimiques spécifiques, telles qu'une stabilité thermique accrue ou une solubilité accrue dans divers solvants .

Catalyse

Les dérivés de benzothiazole peuvent agir comme ligands dans les systèmes catalytiques. Ils peuvent se coordonner aux centres métalliques et influencer la réactivité du catalyseur. Ceci est particulièrement utile dans le développement de nouveaux procédés catalytiques qui nécessitent un contrôle précis de l'environnement réactionnel .

Sensation et détection

En raison de sa structure électronique unique, ce composé peut être utilisé dans le développement de capteurs. Par exemple, il peut être incorporé dans des systèmes conçus pour détecter des ions ou des molécules spécifiques, en exploitant sa capacité à subir une variation mesurable en réponse à la présence de l'analyte .

Science de l'environnement

En science de l'environnement, les dérivés de benzothiazole sont étudiés pour leur rôle de contaminants environnementaux et leurs voies de biodégradation potentielles. Comprendre le comportement de ces composés dans l'environnement est crucial pour évaluer leur impact et développer des stratégies de remédiation .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This inhibition prevents the production of purines, which are essential for DNA replication . As a result, the growth and multiplication of cells, particularly bacteria, are hindered .

Biochemical Pathways

The compound’s action on the folic acid synthesis pathway leads to a decrease in purine production, which in turn affects DNA replication . This disruption in the biochemical pathway can have downstream effects on cell growth and division .

Result of Action

The inhibition of folic acid synthesis and subsequent disruption of DNA replication can lead to the cessation of cell growth and division . This makes sulfonamides bacteriostatic rather than bactericidal .

Action Environment

The action, efficacy, and stability of 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .

Analyse Biochimique

Biochemical Properties

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, with some being competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site, while others may involve allosteric modulation, where the compound binds to a different site on the enzyme, altering its activity.

Cellular Effects

The effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide vary with different dosages in animal models . At low doses, this compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in the body.

Metabolic Pathways

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific metabolites, thereby altering their concentrations within the cell.

Transport and Distribution

The transport and distribution of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.

Subcellular Localization

The subcellular localization of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is important for its activity and function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Propriétés

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPCPTMABJCKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406079 | |

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-13-2 | |

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)